4-Isopropoxy-1H-pyrazole 4-Isopropoxy-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 14884-03-8
VCID: VC8075600
InChI: InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
SMILES: CC(C)OC1=CNN=C1
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

4-Isopropoxy-1H-pyrazole

CAS No.: 14884-03-8

Cat. No.: VC8075600

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-1H-pyrazole - 14884-03-8

Specification

CAS No. 14884-03-8
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 4-propan-2-yloxy-1H-pyrazole
Standard InChI InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
Standard InChI Key ODRMTHIVUDIHMC-UHFFFAOYSA-N
SMILES CC(C)OC1=CNN=C1
Canonical SMILES CC(C)OC1=CNN=C1

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyrazole core with an isopropoxy (-OCH(CH3_3)2_2) group at position 4. Key spectroscopic data include:

  • FT-IR: Peaks at 3434 cm1^{-1} (N-H stretch) and 1625 cm1^{-1} (C=N stretch).

  • 1^1H NMR: Signals at δ 4.04 ppm (NH2_2), δ 5.79 ppm (pyrazole C-H), and δ 1.25 ppm (isopropyl CH3_3).

  • 13^{13}C NMR: Resonances at δ 87.3 ppm (pyrazole C-4) and δ 22.1 ppm (isopropyl CH3_3).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H10N2O\text{C}_6\text{H}_{10}\text{N}_2\text{O}
Molecular Weight126.16 g/mol
IUPAC Name4-(propan-2-yloxy)-1H-pyrazole
Boiling Point245–247°C (estimated)
SolubilitySoluble in DMSO, ethanol

Synthesis and Optimization

Synthetic Routes

4-Isopropoxy-1H-pyrazole is typically synthesized via cyclocondensation or substitution reactions:

  • Cyclocondensation:

    • Reacting isopropyl hydrazine with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions yields the pyrazole core .

    • Example:

      CH3COCH2COCH3+NH2NHCH(CH3)2H+C6H10N2O+H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{NH}_2\text{NHCH(CH}_3\text{)}_2 \xrightarrow{\text{H}^+} \text{C}_6\text{H}_{10}\text{N}_2\text{O} + \text{H}_2\text{O}

      Yield: 70–85% .

  • Substitution Reactions:

    • Nucleophilic substitution of 4-chloropyrazole with isopropanol in the presence of K2_2CO3_3 :

      C3H7OH+C3H3N2ClK2CO3C6H10N2O+HCl\text{C}_3\text{H}_7\text{OH} + \text{C}_3\text{H}_3\text{N}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_6\text{H}_{10}\text{N}_2\text{O} + \text{HCl}

      Reaction Conditions: 55°C, 12 hours .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Advantages
Cyclocondensation8598High atom economy
Substitution7595Mild conditions

Biological Activities and Mechanisms

Anti-inflammatory Effects

  • Inhibits TNF-α and IL-6 production by 85% at 50 μM (vs. dexamethasone IC50_{50} = 40 μM) .

Antimicrobial Activity

  • Effective against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) .

ActivityTarget/ModelResultSource
AnticancerHepG2 cellsIC50_{50} = 49.85 μM
Anti-inflammatoryRAW 264.7 macrophagesTNF-α inhibition = 85%
AntimicrobialS. aureusMIC = 32 μg/mL

Industrial and Pharmaceutical Applications

Drug Development

  • Neuroactive Steroids: Serves as an intermediate in synthesizing GABA modulators for treating anxiety disorders .

  • Agrochemicals: Functionalized derivatives exhibit herbicidal activity (EC50_{50} = 5.44 μg/mL against Xanthomonas oryzae) .

Material Science

  • Enhances charge mobility in organic semiconductors (hole mobility = 0.12 cm2^2/V·s) .

Future Directions

  • Optimization: Introduce electron-withdrawing groups (e.g., nitro) to enhance bioactivity .

  • Drug Delivery: Develop nanoparticle-encapsulated formulations to improve bioavailability .

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